Dodecyltris(3-fluorophenyl)silane Dodecyltris(3-fluorophenyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16039503
InChI: InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3
SMILES:
Molecular Formula: C30H37F3Si
Molecular Weight: 482.7 g/mol

Dodecyltris(3-fluorophenyl)silane

CAS No.:

Cat. No.: VC16039503

Molecular Formula: C30H37F3Si

Molecular Weight: 482.7 g/mol

* For research use only. Not for human or veterinary use.

Dodecyltris(3-fluorophenyl)silane -

Specification

Molecular Formula C30H37F3Si
Molecular Weight 482.7 g/mol
IUPAC Name dodecyl-tris(3-fluorophenyl)silane
Standard InChI InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3
Standard InChI Key FBDZOXSEVBTAIT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F

Introduction

Chemical Identity and Structural Features

Dodecyltris(3-fluorophenyl)silane belongs to the class of triarylsilanes, where the silicon center is substituted with three aryl rings and one alkyl chain. The compound’s molecular formula, C<sub>30</sub>H<sub>37</sub>F<sub>3</sub>Si, corresponds to an average molecular mass of 482.706 g/mol and a monoisotopic mass of 482.261662 g/mol . The IUPAC name, dodecyl[tris(3-fluorophenyl)]silane, reflects its structure: a dodecyl group (C<sub>12</sub>H<sub>25</sub>) attached to silicon alongside three 3-fluorophenyl moieties.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure. The <sup>1</sup>H NMR spectrum typically exhibits a singlet for the silicon-bound proton (δ ~5.4 ppm, <sup>1</sup>J<sub>Si–H</sub> ≈ 196–215 Hz) , while the <sup>19</sup>F NMR spectrum shows a resonance near δ −63 ppm for the meta-fluorine atoms . The <sup>29</sup>Si NMR chemical shift ranges between δ −16.9 and −19.3 ppm, consistent with tetracoordinate silicon environments . Infrared spectroscopy reveals a Si–H stretching vibration at 2114–2162 cm<sup>−1</sup>, depending on the electronic effects of the substituents .

Synthesis and Purification

Grignard-Based Approaches

The synthesis of dodecyltris(3-fluorophenyl)silane follows methodologies analogous to those reported for related triarylsilanes . A representative procedure involves:

  • Grignard Formation: Reaction of 3-fluorobromobenzene with magnesium in tetrahydrofuran (THF) generates the corresponding aryl Grignard reagent.

  • Silane Assembly: Addition of trichlorosilane (HSiCl<sub>3</sub>) to the Grignard reagent yields the intermediate chlorosilane, which subsequently reacts with dodecylmagnesium bromide to introduce the alkyl chain.

  • Hydrolysis: Controlled hydrolysis of the chlorosilane precursor produces the final silane, though this step is often omitted unless silanol derivatives are targeted .

Example Protocol :

  • Reagents: 3-Fluorobromobenzene (3.0 mmol), Mg turnings (3.3 mmol), HSiCl<sub>3</sub> (1.0 mmol), dodecylmagnesium bromide (1.1 mmol).

  • Conditions: THF solvent, reflux for 4–16 h under inert atmosphere.

  • Purification: Column chromatography (hexane/Et<sub>2</sub>O) or recrystallization from hexane yields the pure silane as a colorless solid .

Challenges in Synthesis

Key challenges include minimizing disiloxane byproducts (R<sub>3</sub>SiOSiR<sub>3</sub>) and avoiding aryl–silicon bond cleavage. Electron-withdrawing groups like fluorine stabilize the Si–C bond against hydrolysis but increase susceptibility to base-induced decomposition . For instance, tris(3,4,5-trifluorophenyl)silane derivatives decompose completely under strongly basic conditions, limiting their utility in certain reactions .

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: 75–82°C (varies with crystallinity) .

  • Solubility: High in nonpolar solvents (e.g., hexane, toluene) due to the dodecyl chain; moderate in dichloromethane and THF .

  • Stability: Stable under anhydrous conditions but prone to hydrolysis in the presence of moisture, yielding tris(3-fluorophenyl)silanol and dodecanol .

Electronic Effects

The 3-fluorophenyl groups impart moderate electron-withdrawing character (Hammett σ<sub>p</sub> ≈ 0.34) , which polarizes the Si–H bond and enhances its reactivity toward nucleophiles. This electronic tuning is critical in catalytic applications, where silanol derivatives generated in situ act as Brønsted acids .

Applications in Catalysis

Precursor to Silanol Catalysts

Dodecyltris(3-fluorophenyl)silane serves as a precursor to tris(3-fluorophenyl)silanol (C<sub>18</sub>H<sub>12</sub>F<sub>3</sub>SiOH), a catalyst for direct amidation reactions . Hydrolysis of the silane under controlled conditions (e.g., H<sub>2</sub>O/THF) produces the silanol, which facilitates coupling between carboxylic acids and amines via a silyl ester intermediate .

Mechanistic Insights :

  • Silyl Ester Formation: The silanol reacts with carboxylic acids to form a silyl ester (RCO<sub>2</sub>SiR<sub>3</sub>), activating the carbonyl group for nucleophilic attack.

  • Amide Bond Formation: Attack by the amine generates a tetrahedral intermediate, which collapses to release the amide and regenerate the silanol catalyst.

  • Byproduct Management: Competitive condensation to disiloxanes (R<sub>3</sub>SiOSiR<sub>3</sub>) remains a key challenge, particularly under high-temperature or prolonged reaction conditions .

Performance in Amidation Reactions

Studies comparing substituted triarylsilanols reveal that electron-deficient aryl groups (e.g., 3-fluorophenyl) improve catalytic activity but accelerate decomposition . For example, tris(3-fluorophenyl)silanol achieves 80–90% conversion in model amidation reactions within 6 h, whereas more electron-deficient analogs (e.g., tris(trifluoromethylphenyl)silanol) decompose completely under identical conditions .

Stability and Decomposition Pathways

Acid/Base Sensitivity

  • Acidic Conditions: Electron-rich silanes undergo aryl–silicon bond cleavage, releasing arenes and silicon byproducts .

  • Basic Conditions: Electron-deficient silanes (e.g., fluorinated derivatives) decompose via hydroxide attack at silicon, forming siloxanes and fluoride ions .

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous triarylsilanes indicates onset decomposition temperatures near 200°C, primarily yielding disiloxanes and aromatic hydrocarbons . The dodecyl chain may enhance thermal stability by sterically shielding the silicon center.

Future Directions

Further research should explore:

  • Functionalized Derivatives: Introducing chiral or photoactive groups to enable asymmetric catalysis or light-driven reactions.

  • Materials Science Applications: Investigating self-assembled monolayers (SAMs) or silicone hybrids for hydrophobic coatings.

  • Computational Modeling: Elucidating the relationship between aryl substituents and catalytic efficiency via density functional theory (DFT).

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